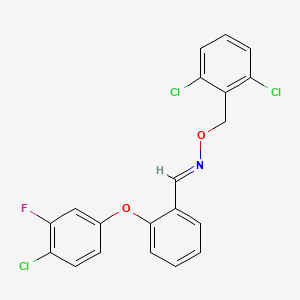

![molecular formula C12H11NO5 B2977239 [5-(2-Methoxy-5-nitrophenyl)-2-furyl]methanol CAS No. 678157-47-6](/img/structure/B2977239.png)

[5-(2-Methoxy-5-nitrophenyl)-2-furyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

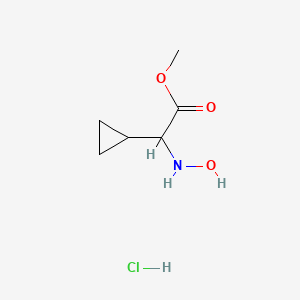

The compound (2-Methoxy-5-nitrophenyl)methanol has a CAS Number of 5804-49-9 and a molecular weight of 183.16 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for (2-Methoxy-5-nitrophenyl)methanol is 1S/C8H9NO4/c1-13-8-3-2-7 (9 (11)12)4-6 (8)5-10/h2-4,10H,5H2,1H3 .Physical And Chemical Properties Analysis

(2-Methoxy-5-nitrophenyl)methanol is a solid at room temperature . It has a molecular weight of 183.16 .Applications De Recherche Scientifique

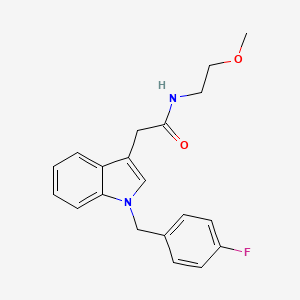

Antimutagenic and Biological Activity

Research has demonstrated the antimutagenic properties of compounds derived from or related to [5-(2-Methoxy-5-nitrophenyl)-2-furyl]methanol. For instance, studies have shown that certain derivatives suppress the SOS-inducing activity of chemical mutagens, such as furylfuramide, in Salmonella typhimurium, highlighting their potential in mitigating mutagenic effects. This effect was observed with cinnamic acid derivatives and flavonoids from various plants, indicating a broad spectrum of natural sources that can yield compounds with similar beneficial properties (Miyazawa et al., 1998) (Miyazawa et al., 2000).

Chemical Synthesis and Reactivity

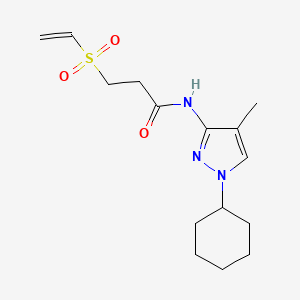

The chemical reactivity and synthesis potential of this compound derivatives have been explored in various studies. These compounds serve as intermediates in the synthesis of more complex molecules, demonstrating their utility in organic chemistry. For example, the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide showcases the versatility of related furyl compounds in creating a range of products through reactions with nucleophiles and active methylene compounds (Hassaneen et al., 1991).

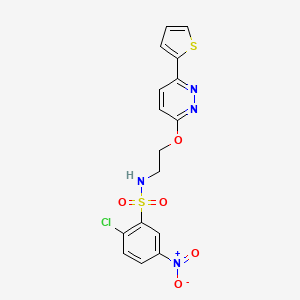

Therapeutic and Biological Applications

Further studies have evaluated the therapeutic potential of multifunctional amides derived from related compounds, indicating their moderate enzyme inhibitory potentials and mild cytotoxicity. This research suggests the possibility of developing new therapeutic agents for diseases like Alzheimer's, based on these chemical frameworks (Hassan et al., 2018). Additionally, the anti-leishmanial activity of 2-furyl(phenyl)methanol isolated from Atractilis gummifera rhizome against Leishmania donovani points to the potential of these compounds in treating infectious diseases (Deiva et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds based on a similar scaffold, (2-nitrophenyl)methanol, have been shown to inhibit pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa .

Mode of Action

It can be inferred from similar compounds that it may interact with its target enzyme, pqsd, resulting in inhibition of the enzyme’s activity . This interaction could potentially lead to a decrease in the production of certain signal molecules, thereby affecting cell-to-cell communication within bacterial communities .

Biochemical Pathways

Based on the known action of similar compounds, it can be inferred that it may affect the biosynthesis of signal molecules in pseudomonas aeruginosa . This could potentially disrupt the normal functioning of these bacteria, including their ability to form biofilms .

Result of Action

Based on the known effects of similar compounds, it can be inferred that it may lead to a decrease in the production of certain signal molecules in pseudomonas aeruginosa . This could potentially disrupt the bacteria’s ability to communicate and form biofilms .

Propriétés

IUPAC Name |

[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-17-11-4-2-8(13(15)16)6-10(11)12-5-3-9(7-14)18-12/h2-6,14H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIUEGFQCOCBGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(6-(furan-2-ylmethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2977158.png)

![4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid](/img/structure/B2977164.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2977166.png)

![1-[4-(difluoromethoxy)phenyl]-3-(1H-indol-3-yl)urea](/img/structure/B2977168.png)

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2977171.png)

![N-(3,4-dimethoxyphenethyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2977177.png)